n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n’-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that features both fluorine and boron atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n’-[3-(trifluoromethyl)phenyl]urea typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of the boronic acid pinacol ester intermediate, which is then reacted with the appropriate fluorinated phenyl isocyanate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Coupling Reactions: The boronic acid pinacol ester moiety makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n’-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n’-[3-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets through its fluorine and boron atoms. The fluorine atom’s strong electronegativity enhances the compound’s affinity for carbon atoms, potentially increasing its biological activity and stability . The boronic acid pinacol ester moiety allows for interactions with various enzymes and proteins, making it a versatile compound in biochemical applications.
Comparison with Similar Compounds
Similar Compounds
n-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: Another boronic acid derivative with applications in organic synthesis and medicinal chemistry.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A similar compound used as an intermediate in the synthesis of more complex molecules.
Uniqueness
n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n’-[3-(trifluoromethyl)phenyl]urea is unique due to its combination of fluorine and boron atoms, which impart distinct chemical and biological properties. This combination makes it particularly valuable in the development of new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C20H21BF4N2O3 |
---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C20H21BF4N2O3/c1-18(2)19(3,4)30-21(29-18)13-8-9-16(15(22)11-13)27-17(28)26-14-7-5-6-12(10-14)20(23,24)25/h5-11H,1-4H3,(H2,26,27,28) |
InChI Key |
GZZJJGZKKMOIBS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)F |
Origin of Product |
United States |
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